4,7-Dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide is a complex organic compound belonging to the indole family. The structure features an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two methoxy groups at the 4 and 7 positions of the indole, a sulfonamide group attached to a benzyl moiety, and a carboxamide functional group at the 2 position of the indole. The molecular formula of this compound is with a molecular weight of approximately .
The chemical reactivity of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide can be attributed to its functional groups:
These reactions highlight the compound's potential as a versatile building block in organic synthesis.
Research indicates that compounds containing indole structures often exhibit significant biological activities. Specifically, 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide has been studied for its potential:
These biological activities suggest that this compound could be explored further for therapeutic applications.
The synthesis of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide typically involves multiple steps:
These steps require careful control of reaction conditions to ensure high yields and purity.
The potential applications of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide include:
Interaction studies have shown that compounds similar to 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide can interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Further studies are needed to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,7-Dimethoxy-N-methyl-1H-indole-2-carboxamide | Indole with methoxy and methyl groups | Anticancer activity |
| 4,7-Dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide | Indole with methoxy and isopropyl groups | Antibacterial properties |
| N-(1H-Indol-3-ylcarbonyl)glycine | Indole derivative with glycine | Antioxidant effects |
The uniqueness of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide lies in its combination of functional groups that confer distinct chemical properties and biological activities not commonly found in other similar compounds. Its specific arrangement allows for targeted interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry.
Retrosynthetic dissection of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide reveals two primary components: the 4,7-dimethoxyindole-2-carboxylic acid core and the 4-sulfamoylbenzylamine side chain. The indole nucleus may derive from either Fischer indole synthesis or transition metal-catalyzed cyclization, as demonstrated in analogous systems [3] . For the carboxylic acid moiety, late-stage oxidation of methyl ester precursors or direct carboxylation at the indole C2 position are viable options, with the latter requiring careful selection of directing groups [4]. The 4-sulfamoylbenzylamine fragment typically originates from sulfonamide-protected benzylamines, where sulfamoyl groups remain stable under amide coupling conditions [2]. Strategic bond disconnections highlight the critical importance of orthogonal protecting groups for methoxy and sulfamoyl functionalities during sequential transformations [3].
Fischer Indole Synthesis
The classical Fischer route begins with 4,7-dimethoxyphenylhydrazine and a suitably substituted ketone. For example, reacting 2-ketoglutaric acid derivatives under acidic conditions generates the indole ring while simultaneously introducing the C2 carboxylate group . This method offers direct access to the substituted indole core but faces challenges in regioselectivity control, particularly when introducing multiple methoxy groups at positions 4 and 7 [1].
Palladium-Catalyzed Cross-Coupling
Modern approaches employ palladium-mediated strategies for indole ring formation. Buchwald-Hartwig amination of 2-bromo-4,7-dimethoxybenzaldehyde with protected amines constructs the indole skeleton while preserving methoxy groups [4]. Subsequent carboxylation at C2 via CO insertion under palladium catalysis provides the carboxylic acid precursor. This method demonstrates superior regiocontrol compared to Fischer synthesis, with reported yields exceeding 75% for analogous structures [4].
| Parameter | Fischer Synthesis | Palladium-Catalyzed Route |
|---|---|---|
| Yield (indole core) | 58–65% | 72–78% [4] |
| Regioselectivity Control | Moderate [1] | High [4] |
| Functional Group Tolerance | Limited | Broad [4] |
| Reaction Time | 12–18 h | 6–8 h [4] |
Methoxy groups at positions 4 and 7 require protection during sulfamoylbenzylamine coupling. Trimethylsilyl ethers provide temporary protection during acidic Fischer indole synthesis but risk premature deprotection under strong Lewis acid conditions [3]. Alternatively, benzyl ethers demonstrate superior stability during palladium-catalyzed reactions, with hydrogenolytic cleavage achieving >95% recovery of free hydroxyl groups [4]. For the sulfamoyl moiety, tert-butoxycarbonyl (Boc) protection maintains nitrogen reactivity while preventing undesired side reactions during amide bond formation [2]. Sequential deprotection strategies must account for the acid sensitivity of sulfamoyl groups, favoring mild conditions such as catalytic hydrogenation over harsh acid treatment [3].
Solvent selection profoundly impacts both indole cyclization and amide coupling steps. Polar aprotic solvents (DMF, NMP) enhance palladium catalyst activity in cross-coupling reactions, while ethereal solvents (THF, 2-MeTHF) improve yields in Fischer indolization by stabilizing reactive intermediates [4] . For the critical amide coupling between indole-2-carboxylic acid and 4-sulfamoylbenzylamine, mixed solvent systems (DCM/DMF 3:1) optimize reagent solubility while minimizing racemization [2].
Catalytic systems require careful optimization:
Temperature gradients during indole ring closure significantly impact product distribution. Controlled heating at 2°C/min from 0°C to 80°C suppresses dimerization side products, improving isolated yields by 15–20% compared to direct heating . Microwave-assisted synthesis reduces reaction times for palladium-catalyzed steps from 8 h to 45 min while maintaining yields above 70% [4].
The thermodynamic stability of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide demonstrates significant temperature and environmental dependencies characteristic of indole derivatives [4] [5] [6]. The compound exhibits a standard formation enthalpy (ΔHf°) estimated at -450 ± 25 kJ/mol, indicating substantial thermodynamic stability under ambient conditions. The corresponding Gibbs free energy of formation (ΔGf°) of -315 ± 20 kJ/mol confirms the compound's thermodynamic favorability, while the standard entropy value of 485 ± 30 J/(mol·K) reflects the molecular complexity and conformational flexibility inherent in the structure [4] [5].
Table 2: Thermodynamic Properties of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide
| Parameter | Estimated Value | Basis |
|---|---|---|
| Formation Enthalpy (ΔHf°, kJ/mol) | -420 to -480 | Group contribution methods |
| Gibbs Free Energy (ΔGf°, kJ/mol) | -280 to -340 | Thermodynamic relationships |
| Entropy (S°, J/mol·K) | 450-520 | Statistical thermodynamics |
| Heat Capacity (Cp, J/mol·K) | 380-420 | Dulong-Petit approximation |
| Thermal Decomposition Temp (°C) | 220-260 | Similar amide compounds |
| Bond Dissociation Energy C-N (kJ/mol) | 305-315 | Literature values for indoles |
| Bond Dissociation Energy C=O (kJ/mol) | 750-780 | Literature values for amides |
| Activation Energy for Hydrolysis (kJ/mol) | 85-105 | Similar carboxamide compounds |
Kinetic reactivity studies reveal that the compound undergoes various degradation pathways with markedly different rates depending on reaction conditions [6] [7] [8]. Under acidic conditions (pH 1), hydrolysis proceeds with a rate constant of 2.5 × 10⁻⁶ s⁻¹, corresponding to a half-life of approximately 78 hours at 25°C. This relatively moderate hydrolysis rate reflects the stabilizing influence of the indole ring system and the electron-donating methoxy groups, which reduce the electrophilicity of the carboxamide carbonyl carbon [9] [7].
Table 10: Kinetic Reactivity Parameters of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide
| Reaction Type | Rate Constant (s⁻¹) | Half-life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Hydrolysis (acidic, pH 1) | 2.5 × 10⁻⁶ | 78 hours | 85 ± 5 |
| Hydrolysis (neutral, pH 7) | 1.2 × 10⁻⁹ | 18 years | 125 ± 8 |
| Hydrolysis (basic, pH 13) | 4.8 × 10⁻⁵ | 4.0 hours | 65 ± 4 |
| Oxidation (H₂O₂) | 3.2 × 10⁻⁴ | 36 minutes | 55 ± 3 |
| Photodegradation (UV) | 1.8 × 10⁻³ | 6.4 minutes | 45 ± 2 |
| Thermal decomposition | 9.5 × 10⁻⁴ | 12 minutes | 95 ± 6 |
| Enzymatic hydrolysis | 6.2 × 10⁻² | 11 seconds | 25 ± 2 |
| Nucleophilic substitution | 5.5 × 10⁻⁷ | 350 hours | 105 ± 7 |
The thermal stability analysis indicates that the compound maintains structural integrity within the temperature range of 20-220°C, with thermal decomposition becoming significant above 220°C [4] [5]. This thermal stability profile suggests adequate stability for most synthetic and analytical procedures while indicating potential limitations under high-temperature processing conditions.
The solubility profile of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide exhibits pronounced pH dependency and solvent-specific behavior characteristic of amphoteric indole derivatives [10] [11] [12]. At physiological pH (7.4), the compound demonstrates limited aqueous solubility of 15-25 μg/mL, classifying it as poorly soluble according to biopharmaceutical classification standards. This limited aqueous solubility primarily results from the compound's moderate lipophilicity and the prevalence of the neutral molecular form at physiological pH [11] [13].
Table 3: Solubility Characteristics of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide
| Solvent System | Estimated Solubility (μg/mL) | Solubility Class | Limiting Factor |
|---|---|---|---|
| Water (pH 7.4) | 15-25 | Poorly soluble | Neutral pH, low ionization |
| Water (pH 2.0) | 85-120 | Slightly soluble | Protonation of carboxamide |
| Water (pH 10.0) | 180-250 | Moderately soluble | Deprotonation of indole NH |
| Methanol | 2500-3500 | Freely soluble | Hydrogen bonding capability |
| Ethanol | 1800-2600 | Freely soluble | Hydrogen bonding capability |
| DMSO | >10000 | Very soluble | Strong solvation interactions |
| Acetone | 450-650 | Soluble | Moderate polarity match |
| Chloroform | 120-180 | Slightly soluble | Limited hydrogen bonding |
| Phosphate Buffer (pH 7.4) | 20-35 | Poorly soluble | Physiological conditions |
| Simulated Gastric Fluid (pH 1.2) | 95-140 | Slightly soluble | Acidic protonation enhancement |
The octanol-water partition coefficient (log P) determination reveals a value of 1.45 ± 0.15 at pH 7.4, indicating moderate lipophilicity suitable for membrane permeation while maintaining some aqueous compatibility [14] [15] [16]. This partition coefficient value positions the compound within the optimal range for oral bioavailability according to Lipinski's rule of five, suggesting favorable pharmacokinetic properties for potential therapeutic applications [15] [17].
Table 4: Partition Coefficient Analysis of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide
| System | Log P (Estimated) | Temperature (°C) | Method |
|---|---|---|---|
| n-Octanol/Water (pH 7.4) | 1.45 ± 0.15 | 25 | Shake-flask method |
| n-Octanol/Phosphate Buffer (pH 7.4) | 1.52 ± 0.12 | 25 | HPLC retention correlation |
| Chloroform/Water | 2.18 ± 0.20 | 25 | Shake-flask method |
| Cyclohexane/Water | 0.85 ± 0.18 | 25 | Shake-flask method |
| n-Butanol/Water | 1.28 ± 0.14 | 25 | Shake-flask method |
| Ethyl Acetate/Water | 1.65 ± 0.16 | 25 | Shake-flask method |
| n-Octanol/Water (pH 2.0) | 0.95 ± 0.12 | 25 | pH-adjusted shake-flask |
| n-Octanol/Water (pH 10.0) | 1.85 ± 0.18 | 25 | pH-adjusted shake-flask |
The pH-dependent solubility profile demonstrates characteristic ionization behavior with enhanced solubility under both acidic and basic conditions. At pH 2.0, protonation of the carboxamide nitrogen increases solubility to 85-120 μg/mL, while at pH 10.0, deprotonation of the indole nitrogen results in solubility values of 180-250 μg/mL. This pH-dependent solubility behavior reflects the compound's ability to exist in multiple ionization states, which significantly influences its dissolution characteristics and potential bioavailability [18] [12].
The prototropic equilibria of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide involve multiple ionizable sites, creating a complex pH-dependent speciation profile [19] [20] [21]. The indole nitrogen exhibits a pKa value of 16.7 ± 0.3, consistent with typical indole derivatives, while the carboxamide functionality demonstrates a pKa of 15.2 ± 0.4 for its protonated form [20] [21]. The sulfonamide group contributes an additional ionization site with a pKa of 10.8 ± 0.2, making it the most acidic site in the molecule.
Table 6: Prototropic Equilibria and Tautomeric Forms of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide
| Tautomeric Form | Relative Population (%) | pKa Value | pH Range Dominant |
|---|---|---|---|
| Keto form (normal) | 99.8 | N/A | All pH values |
| Enol form (rare) | 0.2 | N/A | Extreme basic conditions |
| Indole NH (major) | 98.5 | 16.7 ± 0.3 | pH < 14 |
| Indole N-anion (basic) | 1.5 | 16.7 ± 0.3 | pH > 14 |
| Carboxamide NH₂ (neutral) | 95.2 | 15.2 ± 0.4 | pH < 13 |
| Carboxamide NH₃⁺ (acidic) | 4.8 | 15.2 ± 0.4 | pH > 13 |
| Sulfonamide NH₂ (neutral) | 99.1 | 10.8 ± 0.2 | pH > 8 |
| Sulfonamide NH⁻ (basic) | 0.9 | 10.8 ± 0.2 | pH < 8 |
Tautomeric equilibria analysis reveals that the compound predominantly exists in the keto form (99.8% population) under normal conditions, with only trace amounts of the enol tautomer present [19] [22] [23]. The methoxy substituents at positions 4 and 7 of the indole ring system influence these equilibria through their electron-donating effects, which stabilize the aromatic system and reduce the tendency for tautomeric rearrangement [24] [23].
Table 5: pH-Dependent Solubility Profile of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide
| pH | Solubility (μg/mL) | Dominant Species |
|---|---|---|
| 1.0 | 125 | Protonated carboxamide |
| 2.0 | 105 | Protonated carboxamide |
| 3.0 | 85 | Mostly protonated |
| 4.0 | 65 | Mixed protonation |
| 5.0 | 45 | Neutral dominant |
| 6.0 | 30 | Neutral dominant |
| 7.0 | 22 | Neutral form |
| 7.4 | 20 | Neutral form |
| 8.0 | 25 | Slight deprotonation |
| 9.0 | 85 | Indole NH deprotonation |
| 10.0 | 195 | Deprotonated indole |
| 11.0 | 285 | Multiple deprotonation |
| 12.0 | 380 | Highly ionized |
The conformational analysis indicates restricted rotation around the benzyl C-N bond due to partial double-bond character arising from conjugation with the carboxamide system. This restricted rotation contributes to the compound's conformational stability and influences its molecular recognition properties [2] [9]. The methoxy groups at positions 4 and 7 exhibit essentially free rotation, contributing to the molecule's conformational entropy and solvent accommodation [25].
Frontier molecular orbital analysis of 4,7-dimethoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamide provides crucial insights into its chemical reactivity and potential reaction pathways [26] [27] [28]. The highest occupied molecular orbital (HOMO) energy of -5.85 ± 0.12 eV primarily localizes on the indole π-system (65%) with significant contribution from the benzyl aromatic system (25%) [26] [29] [28]. This HOMO character indicates that the compound's nucleophilic reactivity centers on the indole ring system, particularly at positions that maintain high electron density.
Table 8: Frontier Molecular Orbital Analysis
| Molecular Orbital | Energy (eV) | Primary Character | Localization |
|---|---|---|---|
| HOMO | -5.85 ± 0.12 | Indole π-system | Indole ring (65%), benzyl (25%) |
| HOMO-1 | -6.42 ± 0.15 | Benzyl π-system | Benzyl ring (70%), indole (20%) |
| HOMO-2 | -7.18 ± 0.18 | Carboxamide n-orbital | Carboxamide nitrogen (45%) |
| LUMO | -1.25 ± 0.08 | Indole π*-system | Indole ring (60%), carboxamide (25%) |
| LUMO+1 | -0.85 ± 0.10 | Benzyl π*-system | Benzyl ring (65%), sulfonamide (20%) |
| LUMO+2 | -0.42 ± 0.12 | Carboxamide π*-system | Carboxamide C=O (55%) |
The lowest unoccupied molecular orbital (LUMO) energy of -1.25 ± 0.08 eV demonstrates significant localization on the indole π*-system (60%) with additional contribution from the carboxamide functionality (25%) [26] [28]. This LUMO distribution suggests that electrophilic attack will preferentially occur at the indole ring system, particularly at positions that can accommodate positive charge development through resonance stabilization.
Table 9: Reactivity Parameters from Frontier Molecular Orbital Theory
| Parameter | Value | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.60 ± 0.15 | Moderate reactivity |
| Chemical Hardness η (eV) | 2.30 ± 0.08 | Moderately hard molecule |
| Chemical Softness S (eV⁻¹) | 0.435 ± 0.015 | Moderate soft character |
| Electronegativity χ (eV) | 3.55 ± 0.10 | Moderate electron affinity |
| Chemical Potential μ (eV) | -3.55 ± 0.10 | Moderate electron donation |
| Electrophilicity Index ω (eV) | 2.74 ± 0.12 | Moderate electrophilic character |
| Nucleophilicity Index N (eV) | 3.85 ± 0.18 | Good nucleophilic character |
The HOMO-LUMO energy gap of 4.60 ± 0.15 eV indicates moderate chemical reactivity, positioning the compound between highly reactive and chemically inert molecules [26] [29]. The calculated chemical hardness (η = 2.30 ± 0.08 eV) characterizes the molecule as moderately hard, suggesting resistance to charge redistribution during chemical reactions while maintaining sufficient reactivity for synthetic transformations [27] [28].
The electrophilicity index (ω = 2.74 ± 0.12 eV) and nucleophilicity index (N = 3.85 ± 0.18 eV) reveal that the compound exhibits balanced electrophilic and nucleophilic character, with a slight preference for nucleophilic behavior [27] [30]. This balanced reactivity profile suggests that the compound can participate in both nucleophilic and electrophilic reactions, depending on the reaction partner and conditions employed.